

1-Acetyl-1H-pyrazol-3(2H)-one chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl-1H-pyrazol-3(2H)-one

Cat. No.: B1400793

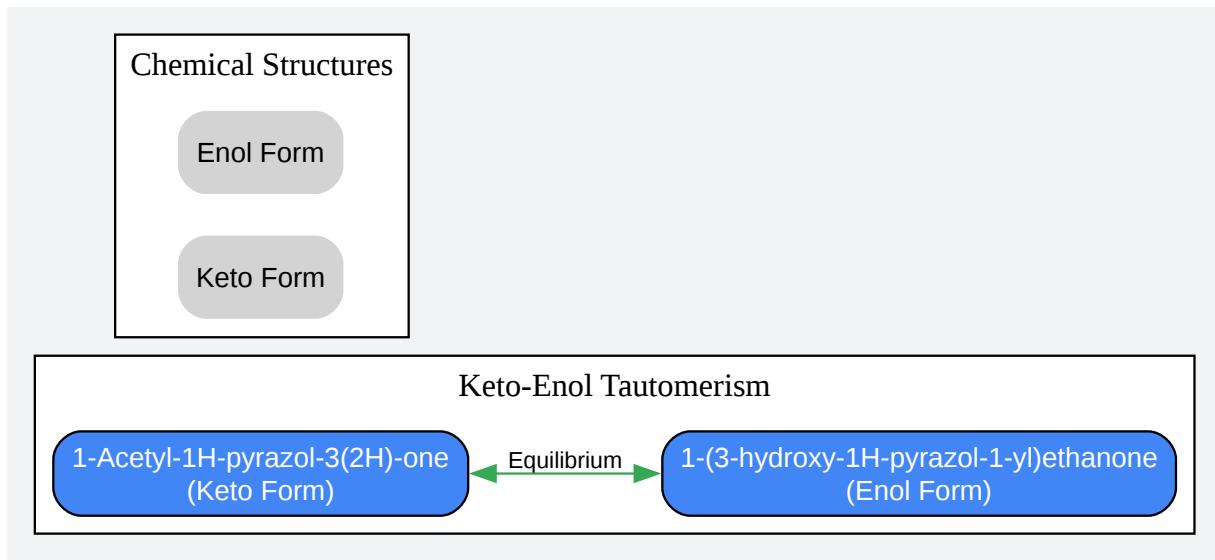
[Get Quote](#)

An In-Depth Technical Guide to **1-Acetyl-1H-pyrazol-3(2H)-one**

Abstract

This technical guide provides a comprehensive overview of **1-Acetyl-1H-pyrazol-3(2H)-one**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its structural elucidation, physicochemical properties, a detailed and validated synthesis protocol, and the broader context of its applications, particularly as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical entity.

Nomenclature and Structural Elucidation


1-Acetyl-1H-pyrazol-3(2H)-one is systematically identified by the CAS Number 852471-15-9. [1][2] It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] The acetylation at the N1 position and the ketone at the C3 position define its core structure.

Common synonyms for this compound include:

- 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one[5]
- 2-acetyl-1H-pyrazol-5-one[5]
- 1-(3-hydroxy-1H-pyrazol-1-yl)ethanone[1]

- 1-acetyl-2,3-dihydro-1H-pyrazol-3-one[5]

The molecule exhibits keto-enol tautomerism, existing in equilibrium between the **1-acetyl-1H-pyrazol-3(2H)-one** (keto form) and 1-(3-hydroxy-1H-pyrazol-1-yl)ethanone (enol form). This characteristic is crucial for its reactivity and biological interactions.

[Click to download full resolution via product page](#)

Caption: Keto-enol tautomerism of **1-Acetyl-1H-pyrazol-3(2H)-one**.

Physicochemical Properties

The compound typically presents as a white to light yellow solid.[1] It should be stored in a dry environment at room temperature to ensure stability.[1] A summary of its key chemical and physical properties is provided below.

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[1] [5] [6]
Molecular Weight	126.11 g/mol	[1] [5] [6]
Appearance	White to light yellow solid	[1]
Storage Temperature	Room Temperature, sealed in dry	[1]
XLogP3-AA (LogP)	-0.9	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]
Topological Polar Surface Area	49.4 Å ²	[5]

Synthesis and Reactivity

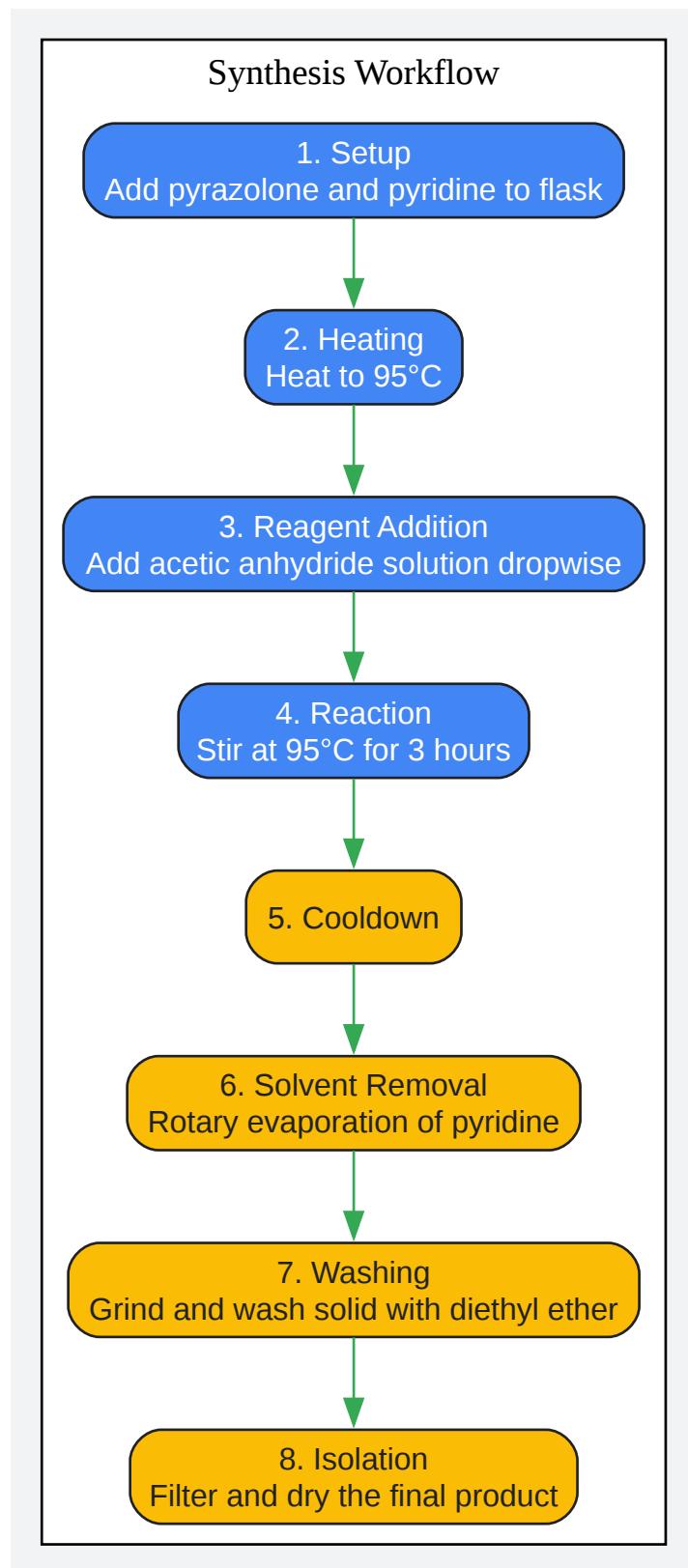
The synthesis of **1-Acetyl-1H-pyrazol-3(2H)-one** is reliably achieved through the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one. The following protocol is a robust and high-yield procedure.[\[1\]](#)

Experimental Protocol: Synthesis via N-Acetylation

Objective: To synthesize **1-Acetyl-1H-pyrazol-3(2H)-one** from 1,2-dihydro-3H-pyrazol-3-one.

Materials:

- 1,2-dihydro-3H-pyrazol-3-one (1.0 eq)
- Pyridine (solvent and base)
- Acetic anhydride (1.0-1.05 eq)
- Diethyl ether (for washing)
- 100 mL round-bottomed flask


- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Rotary evaporator

Methodology:

- Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (e.g., 4.97 g, 59.11 mmol) and pyridine (25 mL).
 - Rationale: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the acetylated product.
- Heating: Begin stirring the mixture and heat it to 95 °C.
- Reagent Addition: In a separate container, prepare a solution of acetic anhydride (e.g., 5.6 mL, 59.35 mmol) dissolved in pyridine (10 mL). Slowly add this solution dropwise to the heated reaction mixture over approximately 3 minutes.
 - Rationale: Acetic anhydride is a powerful acetylating agent. A slow, dropwise addition helps to control the exothermic nature of the reaction.
- Reaction: Maintain the reaction mixture at 95 °C with continuous stirring for 3 hours to ensure the reaction proceeds to completion.[\[1\]](#)
- Work-up and Isolation: a. After 3 hours, allow the mixture to cool to room temperature. b. Remove the pyridine solvent by distillation under reduced pressure using a rotary evaporator.[\[1\]](#) c. The resulting solid residue is then ground with approximately 40 mL of diethyl ether.
 - Rationale: Ether is used to wash away any remaining pyridine and unreacted starting materials, as the desired product has low solubility in ether. d. Filter the solid product, wash it again with ether, and dry it to obtain the final product.[\[1\]](#)

Expected Yield: This protocol typically affords a high yield, often around 93%.[\[1\]](#)

Characterization: The product can be characterized by ^1H NMR spectroscopy. In DMSO-d6, the expected signals are: δ 10.96 (s, 1H), 8.13 (d, J = 3.0 Hz, 1H), 6.01 (d, J = 3.0 Hz, 1H), 2.48 (s, 3H).[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Acetyl-1H-pyrazol-3(2H)-one**.

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[\[4\]](#)[\[7\]](#) Pyrazole and its derivatives exhibit a vast range of pharmacological activities, including:

- Anticancer[\[7\]](#)
- Anti-inflammatory[\[3\]](#)[\[8\]](#)
- Antimicrobial[\[3\]](#)[\[9\]](#)
- Analgesic[\[3\]](#)
- Antidepressant[\[3\]](#)[\[8\]](#)

The N-acetyl group, as seen in **1-Acetyl-1H-pyrazol-3(2H)-one** and its derivatives, can be crucial for modulating biological activity. For instance, studies on related 1-acetyl-pyrazole derivatives have shown that this specific substitution can significantly increase the potency and selectivity for targets like monoamine oxidase (MAO), which is relevant for treating depression.[\[8\]](#) Therefore, **1-Acetyl-1H-pyrazol-3(2H)-one** serves as a valuable building block for synthesizing more complex molecules for screening in drug discovery programs. Its structure allows for further modification at various positions, enabling the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to wear appropriate personal protective equipment (PPE).[\[1\]](#)

- Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[\[1\]](#)
- First Aid (Eyes): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

Always consult the material safety data sheet (MSDS) for comprehensive safety information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl-1H-pyrazol-3(2H)-one | 852471-15-9 [amp.chemicalbook.com]
- 2. 1-Acetyl-1H-pyrazol-3(2H)-one | CymitQuimica [cymitquimica.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 852471-15-9 | 1-Acetyl-1H-pyrazol-3(2H)-one - AiFChem [aifchem.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [1-Acetyl-1H-pyrazol-3(2H)-one chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1400793#1-acetyl-1h-pyrazol-3-2h-one-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1400793#1-acetyl-1h-pyrazol-3-2h-one-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com